An In-depth Technical Guide to the Chemical Structure and Properties of Amyl Nitrate
An In-depth Technical Guide to the Chemical Structure and Properties of Amyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyl nitrate, systematically known as pentyl nitrate, is an organic compound belonging to the alkyl nitrate class. It is the ester formed from amyl alcohol and nitric acid.[1] While often confused with the more commonly known amyl nitrite, amyl nitrate possesses distinct chemical and physical properties.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and the well-established vasodilatory mechanism of action of amyl nitrate, which it shares with other organic nitrates.
Chemical Structure and Identification
Amyl nitrate is characterized by a five-carbon alkyl chain (the amyl group) attached to a nitrate functional group via an oxygen atom.
IUPAC Name: pentyl nitrate[3]
Molecular Formula: C₅H₁₁NO₃[1][3][4]
Canonical SMILES: CCCCCO--INVALID-LINK--[O-]
InChI: InChI=1S/C5H11NO3/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3[5]
Molecular Weight: 133.15 g/mol [3][6]
Chemical Structure Diagram
Caption: 2D structure of amyl nitrate (pentyl nitrate).
Physicochemical Properties
Amyl nitrate is a clear, colorless to pale yellow liquid with a characteristic ether-like or fruity odor.[3][4][5] It is a flammable and oxidizing substance.[7][8]
Table 1: Physical Properties of Amyl Nitrate
| Property | Value | Source(s) |
| Appearance | Clear, colorless to slightly yellow liquid | [3][4] |
| Odor | Ether-like, fruity | [3][4][5] |
| Boiling Point | 145–157 °C (293-315 °F) | [4] |
| Melting Point | -123.2 °C | [9] |
| Flash Point | 48–52 °C (118-126 °F) | [4] |
| Density | ~1.0 g/cm³ | [8][9] |
| Solubility in Water | Low, approximately 0.36 g/L at 25 °C | [4] |
| Vapor Pressure | 3.55 mmHg at 25 °C | [7][9] |
Table 2: Chemical Properties and Hazards of Amyl Nitrate
| Property | Description | Source(s) |
| Flammability | Flammable liquid and vapor. | [3][7] |
| Reactivity | Oxidizing agent; can react violently with reducing materials. | [7][8] |
| Decomposition | Decomposes on heating or exposure to flame, producing toxic oxides of nitrogen. | [3][7][8] |
| Stability | Can be unstable if heated. | [10] |
| Health Hazards | Causes skin and serious eye irritation. Inhalation or ingestion may lead to headache, nausea, and methemoglobinemia. | [3][8] |
Experimental Protocols
Synthesis of Amyl Nitrate
A general method for the synthesis of alkyl nitrates involves the esterification of the corresponding alcohol with nitric acid, often in the presence of a dehydrating agent like sulfuric acid.
Materials:
-
Amyl alcohol (pentan-1-ol)
-
Concentrated nitric acid
-
Concentrated sulfuric acid (catalyst)
-
Distilled water
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (for drying)
-
Reaction flask with stirring and temperature control
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Combine amyl alcohol and water in a reaction vessel equipped with a stirrer and a thermometer.
-
Slowly add concentrated nitric acid to the mixture while maintaining constant stirring and cooling to prevent excessive heat generation.
-
Carefully add a measured amount of concentrated sulfuric acid to catalyze the esterification.
-
Allow the reaction to proceed until completion, at which point the mixture will separate into two layers.
-
Isolate the upper organic layer, which is the crude amyl nitrate, using a separatory funnel.
-
Wash the crude product with a sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with distilled water.
-
Dry the amyl nitrate over anhydrous magnesium sulfate.
-
Purify the final product by distillation to remove any remaining impurities.
Safety Precautions: This synthesis involves the use of strong acids and produces a flammable and potentially explosive compound. It must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, goggles, and a lab coat.
In Vitro Vasodilation Assay using Wire Myography
This protocol describes a common method for assessing the vasodilatory effects of compounds like amyl nitrate on isolated blood vessels.
Materials:
-
Isolated arterial rings (e.g., from rat aorta)
-
Wire myograph system
-
Physiological salt solution (PSS), aerated with 95% O₂ and 5% CO₂
-
Vasoconstricting agent (e.g., phenylephrine)
-
Amyl nitrate solution
-
Data acquisition system
Procedure:
-
Mount the isolated arterial rings in the wire myograph chambers containing aerated PSS at 37°C.
-
Allow the vessels to equilibrate under a set tension.
-
Induce vasoconstriction with a sub-maximal concentration of phenylephrine to achieve a stable contraction.
-
Once a stable plateau is reached, cumulatively add increasing concentrations of amyl nitrate to the bath.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve is complete.
-
Analyze the data to determine the potency (EC₅₀) and efficacy of amyl nitrate as a vasodilator.
Mechanism of Action and Signaling Pathway
The primary pharmacological action of amyl nitrate is vasodilation, which is mediated by the release of nitric oxide (NO). This mechanism is shared with other organic nitrates and nitrites.
Upon administration, amyl nitrate is metabolized, releasing nitric oxide. NO, a potent signaling molecule, diffuses into vascular smooth muscle cells. In the smooth muscle, NO activates the enzyme soluble guanylyl cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG). PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium. The net effect is the relaxation of vascular smooth muscle, resulting in vasodilation. This widening of blood vessels reduces both preload and afterload on the heart, decreasing myocardial oxygen demand.
Vasodilator Signaling Pathway Diagram
Caption: Signaling pathway of amyl nitrate-induced vasodilation.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a potential vasodilator like amyl nitrate.
Experimental Workflow for Vasodilator Drug Discovery
Caption: A typical experimental workflow for evaluating a vasodilator compound.
References
- 1. echemi.com [echemi.com]
- 2. Human Vascular Microphysiological System for in vitro Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amyl Nitrate | C5H11NO3 | CID 61250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Amyl nitrite - Wikipedia [en.wikipedia.org]
- 8. Amyl_nitrite [bionity.com]
- 9. Cas 1002-16-0,N-AMYL NITRATE | lookchem [lookchem.com]
- 10. Nitrite, NO and hypoxic vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
